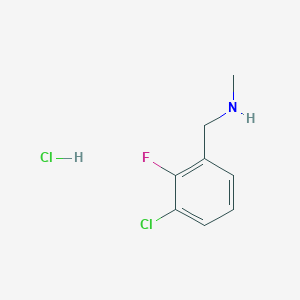
1-(3-Chloro-2-fluorophenyl)-N-methylmethanamine hydrochloride
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 1-(3-Chloro-2-fluorophenyl)-N-methylmethanamine hydrochloride involves several steps and methodologies. For instance, the synthesis of 3-fluoromethyl-1,2,3,4-tetrahydroisoquinolines (THIQs) was achieved through a process that evaluated their affinity for phenylethanolamine N-methyltransferase (PNMT) and β2-adrenoceptor using comparative molecular field analysis (CoMFA) models . Another relevant synthesis involved the hydrogenation of a complex imidazole derivative to obtain 2-{4-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-(piperidin-4-yl)-1H-imidazol-1-yl}-N,N-dimethylethanamine . These syntheses highlight the intricate steps and the importance of understanding the interactions between different functional groups and the overall molecular structure.
Molecular Structure Analysis
The molecular structure of compounds similar to 1-(3-Chloro-2-fluorophenyl)-N-methylmethanamine hydrochloride has been characterized using various analytical techniques. For example, the conformational analysis of a piperidin ring derivative was studied using NMR analyses, and the solid and solution conformations were found to be similar . This type of analysis is crucial for understanding the behavior of the compound in different environments and can influence its reactivity and interactions with biological targets.
Chemical Reactions Analysis
The chemical reactivity of related compounds has been explored in various contexts. For instance, 2-methyl-3-oxo-4-phenyl-2,3-dihydrofuran-2-yl acetate was developed as a fluorogenic reagent for the detection and analysis of primary amines, demonstrating the potential for these types of compounds to participate in selective reactions . Additionally, the self-assembled aggregates of a fluoroalkylated oligomer were shown to selectively recognize hydrophilic amino and N,N-dimethylamino compounds . These findings underscore the diverse chemical reactivity that can be expected from compounds with similar structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to 1-(3-Chloro-2-fluorophenyl)-N-methylmethanamine hydrochloride have been extensively studied. For example, the fluorinated polyimides derived from a novel diamine showed good solubility in polar organic solvents and exhibited excellent thermal stability and mechanical properties . The ability of THIQs to penetrate the blood-brain barrier was correlated with their lipophilicity, indicating the importance of physical properties in determining the biological activity of these compounds . These studies provide a comprehensive understanding of how the physical and chemical properties of such compounds can influence their practical applications.
Applications De Recherche Scientifique
Neuropharmacology and Antidepressant Activity
One significant area of application for this compound is in neuropharmacology, particularly in developing treatments for depression and anxiety. For instance, the synthesis and antidepressive activity assessment of 3-methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride, a structurally related compound, demonstrated potential antidepressant activity, suggesting the relevance of such compounds in psychiatric research (Yuan, 2012).
Chemotherapeutic Research
In chemotherapeutic research, derivatives of 1-(3-Chloro-2-fluorophenyl)-N-methylmethanamine hydrochloride have been synthesized to investigate their anti-leukemia activity. A study by Yang et al. (2009) on the anti-leukemia activity of 1-phenethyl-4-hydroxy-4-substituted piperidinium hydrochlorides indicates the potential of these compounds in developing new cancer treatments (Yang et al., 2009).
Luminescent Material Development
The compound's application extends to the development of luminescent materials. For example, the synthesis, characterization, and luminescent properties of red-emitting europium complexes, utilizing similar fluorinated compounds, have shown significant potential in enhancing organic light-emitting diode (OLED) performance (Zhang, Li, & Lv, 2012).
Antibacterial Agents
Research into antibacterial agents also benefits from this compound's structural features. Synthesis and evaluation of 3-(4-fluorophenyl)-3-(4-methoxyphenyl)-1-propanarylamines and their derivatives have demonstrated high antibacterial activity, showcasing the compound's versatility in medicinal chemistry (Arutyunyan et al., 2017).
Spin State Investigation in Inorganic Chemistry
In inorganic chemistry, the effect of N-methylation of macrocyclic amine ligands on the spin state of iron(III), utilizing fluoro complexes, provides insights into the electronic and steric effects influencing spin states in metal complexes. This research underscores the compound's utility in probing fundamental chemical properties (Berry et al., 2006).
Safety and Hazards
Propriétés
IUPAC Name |
1-(3-chloro-2-fluorophenyl)-N-methylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClFN.ClH/c1-11-5-6-3-2-4-7(9)8(6)10;/h2-4,11H,5H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUSZDAKEQMOQNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C(=CC=C1)Cl)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-2-fluorophenyl)-N-methylmethanamine hydrochloride | |
CAS RN |
1951438-93-9 | |
| Record name | Benzenemethanamine, 3-chloro-2-fluoro-N-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1951438-93-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



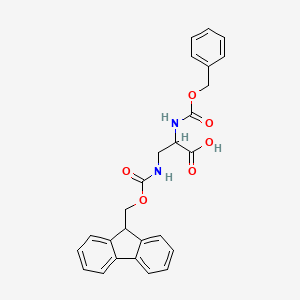
![3-Chloro-6'-oxo-5-(trifluoromethyl)-1',6'-dihydro-[2,3'-bipyridine]-5'-carboxamide](/img/structure/B3034518.png)

![3'-chloro-2-oxo-5,5'-bis(trifluoromethyl)-2H-[1,2'-bipyridine]-3-carboxylic acid](/img/structure/B3034520.png)
![2-[2-(2,4-dichlorophenoxy)acetyl]-N-phenyl-1-hydrazinecarbothioamide](/img/structure/B3034521.png)
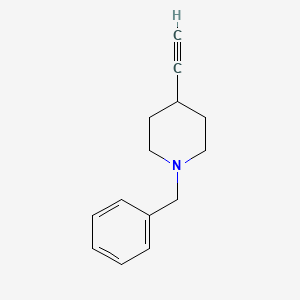
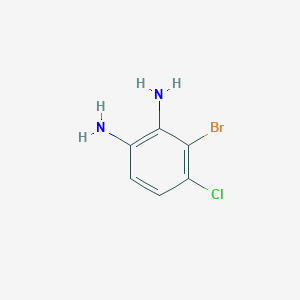

![2-[(5Z)-4-oxo-5-[(4-phenylmethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]isoindole-1,3-dione](/img/structure/B3034530.png)


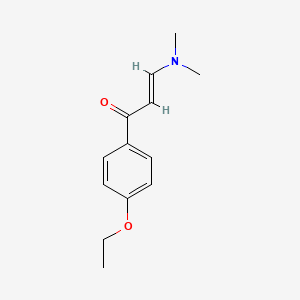

![2-[(3-chlorobenzoyl)amino]propanoic Acid](/img/structure/B3034539.png)